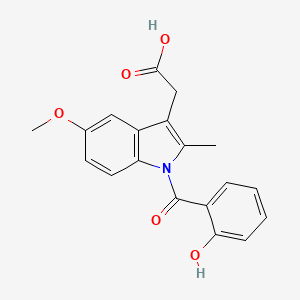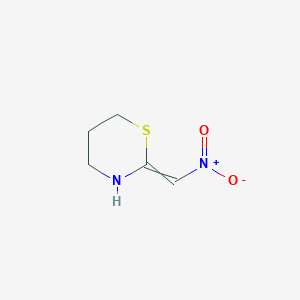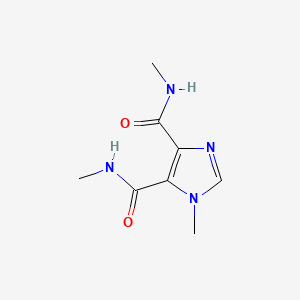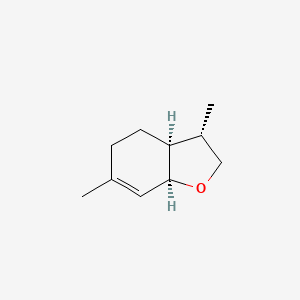![molecular formula C16H14N2O4 B1210941 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- CAS No. 55145-14-7](/img/structure/B1210941.png)
1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
Overview
Description
1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .
Synthesis Analysis
A study aimed to synthesize new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The compounds were studied by the 1H-13C NMR two-dimensional techniques (HMQC, HMBC) and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of 1H-Pyrrole-2,5-dione is C4H3NO2 . The IUPAC Standard InChI is InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H, (H,5,6,7) .Chemical Reactions Analysis
The reaction thermochemistry data for 1H-Pyrrole-2,5-dione indicates that it can undergo reactions involving C4H2NO2- and H+ . The reaction is associated with specific enthalpy and free energy changes .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrrole-2,5-dione is 97.0721 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Dimensional Analysis Conceptual Modeling (DACM) Framework for Additive Manufacturing Technologies
The DACM framework is used in the field of additive manufacturing technologies. It is a network-based modeling approach that supports the production of models. This approach designs networks representing a system architecture and behavior using an approach sharing similarities with neural networks . The DACM framework extracts information from a description of the system architecture to create semi-automatically a model that can be simulated and used for multiple types of analyses associated with innovation and design improvement .
Dual Active Contour Model (DACM) for Image Segmentation
DACM is also used in the field of image segmentation. A novel dual active contour model (DACM) has been proposed to segment images, which integrates region and edge information to obtain accurate segmentation . The proposed DACM can use region-based and edge-based information, which can handle images with complex structures .
DACM Based Design Optimization
DACM is used in the field of design optimization, specifically for performance improvement of micro cross-flow hydro turbine designs .
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, as well as investigation into its potential applications, given its classification as a coumarin derivative . Further studies could also explore its pharmacological properties, as some pyrrole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
Mechanism of Action
Target of Action
DACM, also known as N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide, is a thiol-directed fluorescent dye . It primarily targets thiol groups in biological molecules, making it a valuable tool for studying the structure and function of proteins with thiol groups .
Mode of Action
DACM interacts with its targets by binding to thiol groups present in proteins. This interaction results in the formation of a fluorescent complex , which can be detected and measured . The fluorescence properties of DACM (excitation wavelength (Ex) of 396 nm and emission wavelength (Em) of 468 nm) allow for the visualization and analysis of the targeted proteins .
Biochemical Pathways
The exact biochemical pathways affected by DACM are dependent on the specific proteins being targeted. For example, one study observed the effects of DACM on actin filaments in hepatocytes, suggesting its potential role in studying cytoskeletal proteins .
Pharmacokinetics
Its solubility and reactivity suggest that it could be readily taken up by cells and bind to target proteins .
Result of Action
The binding of DACM to thiol groups in proteins results in the formation of a fluorescent complex. This allows for the visualization of these proteins under a fluorescence microscope. The intensity of the fluorescence can provide information about the abundance and distribution of the target proteins within the cell .
Action Environment
The action of DACM can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of thiol groups and thus the binding efficiency of DACM. Additionally, the presence of other reactive groups can potentially interfere with DACM’s binding to its target proteins .
properties
IUPAC Name |
1-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-11-5-4-10(17(2)3)8-12(11)22-16(21)15(9)18-13(19)6-7-14(18)20/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEORFBTPGKHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069001 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55145-14-7 | |
| Record name | N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55145-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(7-Dimethylamino-4-methylcoumarinyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055145147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACM-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Z996Y092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















